![molecular formula C21H20O4 B2805272 5-methoxy-8,8-dimethyl-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one CAS No. 64620-10-6](/img/structure/B2805272.png)
5-methoxy-8,8-dimethyl-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-8,8-dimethyl-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one is a complex organic compound belonging to the pyrano[2,3-f]chromen-2-one family. This compound is characterized by its intricate molecular structure, which includes a pyran ring fused to a chromen-2-one system, along with various substituents such as methoxy, phenyl, and dimethyl groups[_{{{CITATION{{{1{5-Methoxy-8,8-dimethyl-4-phenyl-9,10-dihydro-2h,8h-pyrano [2,3-f ...](https://www.sigmaaldrich.com/US/en/product/combiblocksinc/comh042388cc?context=bbe)[{{{CITATION{{{_2{5-Methoxy-8,8-dimethyl-4-phenyl-9,10-dihydro-2H,8H-pyrano 2,3-f ... - VWR.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrano[2,3-f]chromen-2-one core. One common approach is the Claisen rearrangement, where an appropriate precursor undergoes cyclization under heating conditions in a solvent like DMF (dimethylformamide)1{5-Methoxy-8,8-dimethyl-4-phenyl-9,10-dihydro-2h,8h-pyrano 2,3-f ...[{{{CITATION{{{_3{Synthesis of some novel pyrano[2,3‑f]chromenone derivatives - Springer](https://link.springer.com/content/pdf/10.1007/s13738-014-0518-3.pdf).
Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can be performed on the carbonyl group to form corresponding alcohols.
Substitution: Various substitution reactions can occur at different positions on the molecule, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., Grignard reagents) can be employed.
Major Products Formed:
Oxidation: Phenolic derivatives, quinones.
Reduction: Alcohols, diols.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
This compound has garnered interest in various scientific fields due to its unique structure and potential biological activities. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
2H,8H-Benzo[1,2-b3,4-b']dipyran-2-one: A structurally related compound with similar functional groups.
5-Methoxy-2,2-dimethyl-9-chloro-10-trifluormethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione: Another pyrano[2,3-f]chromen-2-one derivative with notable anticancer activities.
Uniqueness: 5-Methoxy-8,8-dimethyl-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one stands out due to its specific combination of substituents and its potential biological activities. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
5-methoxy-8,8-dimethyl-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-21(2)10-9-14-16(25-21)12-17(23-3)19-15(11-18(22)24-20(14)19)13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWXUVRTELNMIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C3C(=C(C=C2O1)OC)C(=CC(=O)O3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
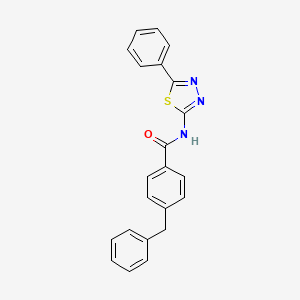
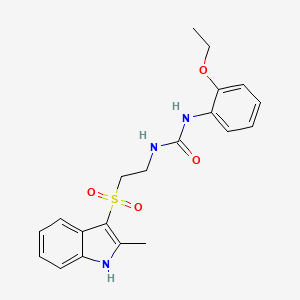
![2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2805194.png)
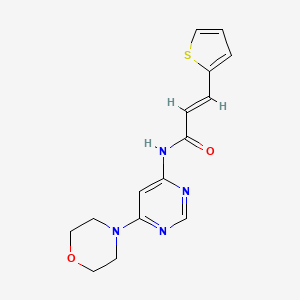
![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2805196.png)
![6-methyl-2-{3-methyl-5-[(4-methylphenyl)amino]-1H-pyrazol-1-yl}-1,4-dihydropyrimidin-4-one](/img/structure/B2805197.png)
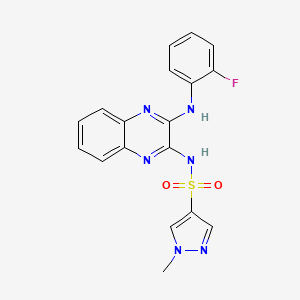
![4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2805199.png)
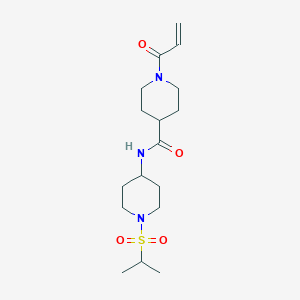

![N-(1,3-benzothiazol-2-yl)-2-[2-(pyridin-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide](/img/structure/B2805204.png)
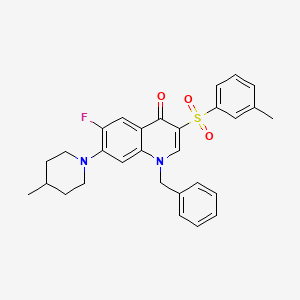
![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2805207.png)
![2-ETHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]ACETAMIDE](/img/structure/B2805209.png)
